molecular formula C7H7BrO2S2 B428946 2-((3-Bromo-2-thienyl)thio)propanoic acid CAS No. 6645-60-9

2-((3-Bromo-2-thienyl)thio)propanoic acid

Cat. No.: B428946
CAS No.: 6645-60-9
M. Wt: 267.2g/mol
InChI Key: DTZANCOIZCYXGJ-UHFFFAOYSA-N
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Description

2-((3-Bromo-2-thienyl)thio)propanoic acid is an organic compound with the molecular formula C7H7BrO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid typically involves the reaction of 3-bromo-2-thiophenol with 2-bromopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromo-2-thienyl)thio)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Bromo-2-thienyl)thio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-2-thienyl)thio)propanoic acid involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Biological Activity

2-((3-Bromo-2-thienyl)thio)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of thiophene, characterized by its unique thioether linkage and bromine substitution, which may influence its biological interactions and therapeutic applications.

  • Molecular Formula : C7H7BrO2S2
  • Molecular Weight : 251.15 g/mol
  • Structure : The compound features a bromine atom attached to a thiophene ring, which is linked to a propanoic acid moiety through a thioether bond.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anticancer Activity : There is ongoing research into the anticancer properties of this compound. It is hypothesized that the bromine and thioether functionalities may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity and affecting cell proliferation and survival.
  • Cell Membrane Disruption : The thioether group can alter membrane fluidity, leading to increased permeability and eventual cell lysis in susceptible microorganisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Testing : In vitro assays have demonstrated that derivatives of thienyl compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Studies : Research involving cancer cell lines has shown that compounds similar to this compound can inhibit cell growth by inducing apoptosis. For instance, studies on derivatives have indicated IC50 values in the low micromolar range, suggesting potent anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
2-((4-Chloro-3-thienyl)thio)propanoic acidModerateLowChlorine substitution
2-((4-Methyl-3-thienyl)thio)propanoic acidLowModerateMethyl group enhances lipophilicity
This compound HighHighBromine enhances reactivity

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S2/c1-4(6(9)10)12-7-5(8)2-3-11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZANCOIZCYXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405631
Record name AI-942/25034394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-60-9
Record name AI-942/25034394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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